- Preparation of 2-amino-3,6,8-naphthalene trisulfonic acid, China, , ,
Cas no 92-28-4 (2,7-Naphthalenedisulfonicacid, 3-amino-)

92-28-4 structure
Productnaam:2,7-Naphthalenedisulfonicacid, 3-amino-
2,7-Naphthalenedisulfonicacid, 3-amino- Chemische en fysische eigenschappen
Naam en identificatie
-
- 2,7-Naphthalenedisulfonicacid, 3-amino-
- 2-Aminonaphthalene-3,6-disulfonic acid
- amino-R acid
- 2,7-Naphthalenedisulfonic acid,3-amino
- 2-amino-3,6-naphthalenedisulphonic acid
- 2-naphthylamine-3,6-disulfonic acid
- 2-naphthylamine-3,6-disulphonic acid
- 3-amino-2,7-disulfonic acid
- 3-amino-naphthalene-2,7-disulfonic acid
- 3-aminonaphthalene-2,7-disulphonic acid
- 3-azanylnaphthalene-2,7-disulfonic acid
- Amido R acid
- Monosodium 3-Amino-2,7-naphthalenedisulfonate
- NSC 4014
- 92-28-4
- AMIDO-R-ACID [MI]
- AKOS015893960
- FT-0635625
- 2, 3-amino-
- 3-aminonaphthalene-2,7-disulfonic acid
- 3-Amino-2,7-naphthalenedisulfonic acid
- Sodium hydrogen 3-aminonaphthalene-2,7-disulphonate
- NSC5525
- Amido-R-acid
- NS00022874
- 3-aminonaphthalene-2,7-disulfonicacid
- EINECS 226-240-8
- DTXSID9059048
- NSC-5525
- 2,7-Naphthalenedisulfonic acid, 3-amino-, monosodium salt
- 2-Amino-3,6-disulfonaphthalene
- SCHEMBL1146228
- EINECS 202-143-6
- Amino-R-acid
- NSC 5525
- 2LJA8K83L4
- 6QL4K5946T
- UNII-2LJA8K83L4
- Q27265343
- UNII-6QL4K5946T
- Amino-R-Saure
- 5332-41-2
- 2,7-Naphthalenedisulfonic acid, 3-amino-
-
- Inchi: InChI=1S/C10H9NO6S2/c11-9-4-6-1-2-8(18(12,13)14)3-7(6)5-10(9)19(15,16)17/h1-5H,11H2,(H,12,13,14)(H,15,16,17)
- InChI-sleutel: UCTREIIEJSFTDI-UHFFFAOYSA-N
- LACHT: C1=CC(=CC2=CC(=C(C=C21)N)S(=O)(=O)O)S(=O)(=O)O
Berekende eigenschappen
- Exacte massa: 302.98700
- Monoisotopische massa: 302.987
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 7
- Zware atoomtelling: 19
- Aantal draaibare bindingen: 2
- Complexiteit: 531
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 152A^2
- XLogP3: 0.5
Experimentele eigenschappen
- Dichtheid: 1.769
- Brekindex: 1.733
- PSA: 151.52000
- LogboekP: 3.65820
2,7-Naphthalenedisulfonicacid, 3-amino- Beveiligingsinformatie
- Vervoersnummer gevaarlijk materiaal:UN 1759
- Gevaarklasse:8
- PackingGroup:III
- Verpakkingsgroep:III
- Veiligheidstermijn:8
2,7-Naphthalenedisulfonicacid, 3-amino- Douanegegevens
- HS-CODE:2921499090
- Douanegegevens:
China Customs Code:
2921499090Overview:
2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2,7-Naphthalenedisulfonicacid, 3-amino- Productiemethode
Synthetic Routes 1
Reactievoorwaarden
1.1 Reagents: Sulfuric acid ; pH 1, 30 °C
1.2 Reagents: Ammonia , Ammonium bisulfite Solvents: Water
1.2 Reagents: Ammonia , Ammonium bisulfite Solvents: Water
Referentie
2,7-Naphthalenedisulfonicacid, 3-amino- Raw materials
- ammonium 6-hydroxynaphthalene-2-sulphonate
- 2,7-Naphthalenedisulfonic acid, 3-hydroxy-, ammonium salt (1:2)
- 1,3-Naphthalenedisulfonic acid, 7-hydroxy-, ammonium salt (1:2)
2,7-Naphthalenedisulfonicacid, 3-amino- Preparation Products
2,7-Naphthalenedisulfonicacid, 3-amino- Gerelateerde literatuur
-
3. X-ray powder diffraction patterns of the quaterphenyls and some quinque- and sexi-phenylsC. Toussaint,G. Vos J. Chem. Soc. B 1966 813
-
Kumud Malika Tripathi,Ameerunisha Begum,Sumit Kumar Sonkar,Sabyasachi Sarkar New J. Chem. 2013 37 2708
-
5. A new transformation of cyclo-octatetraene upon complexation: crystal and molecular structure of two isomers of [Mo2(CO)2(η-C5H5)2(C8H8)]Richard Goddard,Selby A. R. Knox,F. Gordon A. Stone,Mark J. Winter,Peter Woodward J. Chem. Soc. Chem. Commun. 1976 559
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